3-Methylidene-1-phenylpyrrolidin-2-one
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Overview
Description
3-Methylidene-1-phenylpyrrolidin-2-one is a heterocyclic organic compound that features a pyrrolidinone ring with a phenyl group and a methylidene substituent
Preparation Methods
The synthesis of 3-Methylidene-1-phenylpyrrolidin-2-one can be achieved through several routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another approach is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity in the formation of the pyrrolidinone ring .
Chemical Reactions Analysis
3-Methylidene-1-phenylpyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form carboxylic acids or other oxidized derivatives . Reduction reactions can convert the methylidene group to a methyl group, altering the compound’s reactivity and properties. Substitution reactions, particularly electrophilic substitutions, can introduce different functional groups into the phenyl ring or the pyrrolidinone ring . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
3-Methylidene-1-phenylpyrrolidin-2-one has several applications in scientific research. In chemistry, it serves as a versatile intermediate for the synthesis of more complex molecules . In biology, derivatives of this compound have shown potential as bioactive agents with antimicrobial, anticancer, and anti-inflammatory properties . In medicine, it is being explored for its potential use in drug discovery and development, particularly for targeting specific enzymes and receptors . Industrially, the compound can be used in the production of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-Methylidene-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, docking analyses have suggested that derivatives of this compound can bind to the podophyllotoxin pocket of the protein gamma tubulin, which is involved in anticancer activity . The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
3-Methylidene-1-phenylpyrrolidin-2-one can be compared to other pyrrolidinone derivatives, such as pyrrolidin-2-one and pyrrolidin-2,5-diones . These compounds share a similar core structure but differ in their substituents and reactivity. Other similar compounds include 1-phenyl-2-pyrrolidinone and N-benzyl-2-pyrrolidone, which also exhibit diverse biological activities and applications .
Properties
CAS No. |
70259-90-4 |
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Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-methylidene-1-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C11H11NO/c1-9-7-8-12(11(9)13)10-5-3-2-4-6-10/h2-6H,1,7-8H2 |
InChI Key |
UUYMMNPUBDRZNR-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCN(C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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